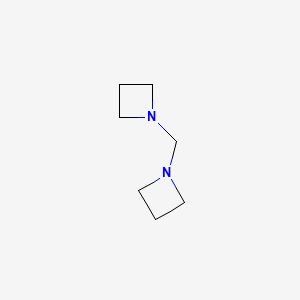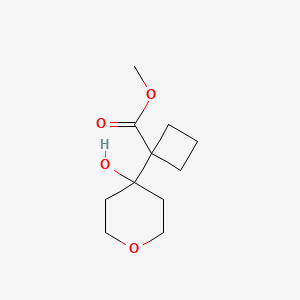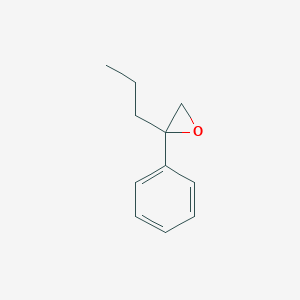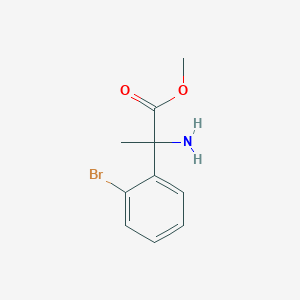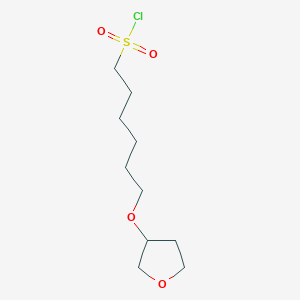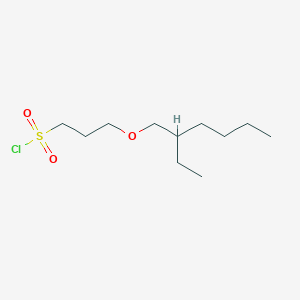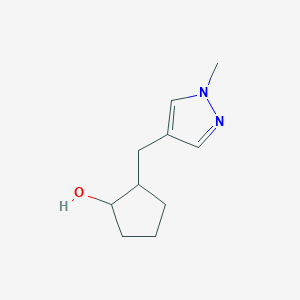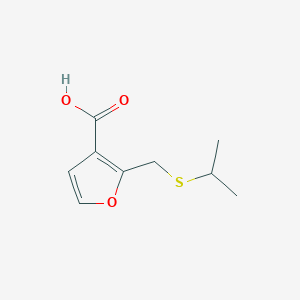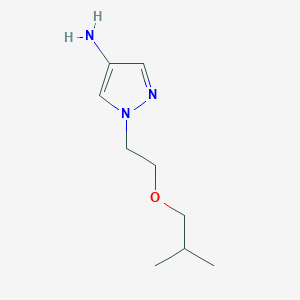
1-(2-Isobutoxyethyl)-1h-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Isobutoxyethyl)-1h-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an isobutoxyethyl group attached to the nitrogen atom at position 1 and an amine group at position 4 of the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isobutoxyethyl)-1h-pyrazol-4-amine typically involves the reaction of 1H-pyrazole-4-carboxylic acid with 2-isobutoxyethylamine under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(2-Isobutoxyethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the original compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the amine group.
科学的研究の応用
1-(2-Isobutoxyethyl)-1h-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Isobutoxyethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Butoxyethyl acetate: A chemical commonly used as a solvent with similar structural features.
2-Isobutoxyethyl propionate: Another compound with an isobutoxyethyl group, used in various industrial applications.
Uniqueness
1-(2-Isobutoxyethyl)-1h-pyrazol-4-amine is unique due to its specific functional groups and the presence of the pyrazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
特性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
1-[2-(2-methylpropoxy)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O/c1-8(2)7-13-4-3-12-6-9(10)5-11-12/h5-6,8H,3-4,7,10H2,1-2H3 |
InChIキー |
UWUMERANEPBDBK-UHFFFAOYSA-N |
正規SMILES |
CC(C)COCCN1C=C(C=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





